![molecular formula C11H11BrN2O3 B6644275 3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644275.png)
3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid, also known as AG1478, is a synthetic small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been widely used in scientific research for its ability to inhibit EGFR signaling and has potential therapeutic applications in cancer treatment.
Wirkmechanismus
3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid acts as a competitive inhibitor of the ATP-binding site of EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. By inhibiting EGFR signaling, 3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid has been shown to inhibit the growth and invasion of cancer cells by suppressing EGFR signaling. Additionally, 3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid has been shown to induce autophagy, a cellular process that promotes the degradation of damaged or dysfunctional proteins and organelles.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid is a potent and selective inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR signaling in cancer development and progression. However, 3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
Future research on 3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid could focus on developing more soluble formulations of the compound to improve its efficacy in experimental settings. Additionally, further studies could investigate the potential therapeutic applications of 3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid in cancer treatment, including its use in combination with other targeted therapies.
Synthesemethoden
3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid is synthesized through a multi-step process starting with the reaction between 4-bromo-2-cyanobenzenamine and 2-hydroxy-2-methylpropanoic acid to form 3-(4-bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid methyl ester. This intermediate is then hydrolyzed to form 3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid has been extensively used in scientific research to study the role of EGFR signaling in cancer development and progression. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid has been used in preclinical studies to evaluate the efficacy of EGFR-targeted therapies in cancer treatment.
Eigenschaften
IUPAC Name |
3-(4-bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c1-11(17,10(15)16)6-14-9-3-2-8(12)4-7(9)5-13/h2-4,14,17H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDKVLHRJNVORP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C=C(C=C1)Br)C#N)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.